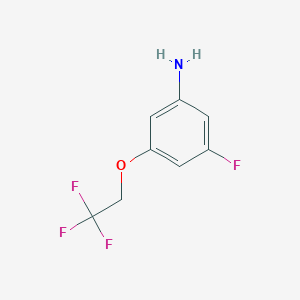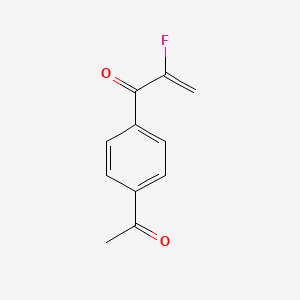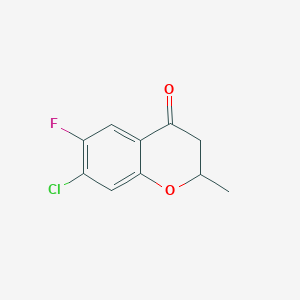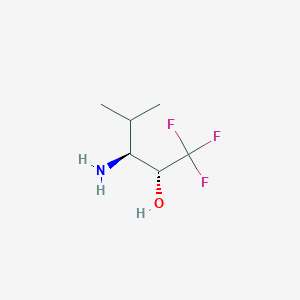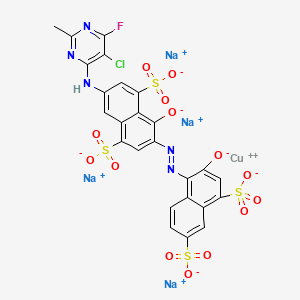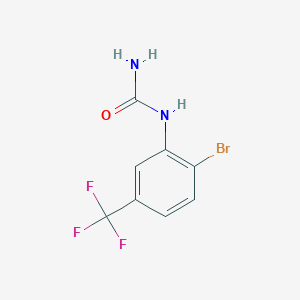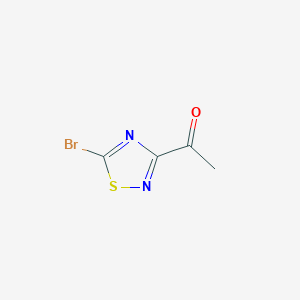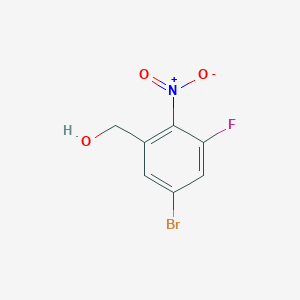
1,5,9-Triazacyclotridecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,9-Triazacyclotridecane is a macrocyclic compound that belongs to the class of triazacycloalkanes It is a 13-membered ring containing three nitrogen atoms at positions 1, 5, and 9
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5,9-Triazacyclotridecane can be synthesized through several methods. One common approach involves the cyclization of linear polyamines. For instance, spermidine can be used as a starting material, which undergoes cyclization in the presence of specific reagents and conditions to form the macrocyclic structure .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
1,5,9-Triazacyclotridecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups attached to the nitrogen atoms .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,5,9-Triazacyclotridecane involves its interaction with molecular targets, such as enzymes and receptors. The nitrogen atoms in the ring can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can interact with cellular membranes and proteins, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,5,9-Triazacyclotridecane include other triazacycloalkanes, such as 1,4,7-Triazacyclononane and 1,4,8,11-Tetraazacyclotetradecane. These compounds share structural similarities but differ in the number of nitrogen atoms and ring size .
Uniqueness
This compound is unique due to its 13-membered ring structure, which provides distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its potential biological activities set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C10H23N3 |
|---|---|
Molekulargewicht |
185.31 g/mol |
IUPAC-Name |
1,5,9-triazacyclotridecane |
InChI |
InChI=1S/C10H23N3/c1-2-6-12-8-4-10-13-9-3-7-11-5-1/h11-13H,1-10H2 |
InChI-Schlüssel |
UXABFDDIKPVEBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNCCCNCCCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


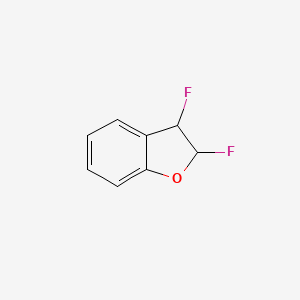
![3-((2-(4-Acetylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)amino)propanoic acid](/img/structure/B12845813.png)
![(2,3',4',5'-Tetrafluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B12845814.png)
![2-(2,6-Diisopropylphenyl)-3,3,6,8-tetramethyl-2-azaspiro[4.5]deca-1,7-dien-2-ium chloride hydrochloride](/img/structure/B12845815.png)
